molecular formula C8H9BrN2O2 B095197 2-(4-Bromophenoxy)acetohydrazide CAS No. 16738-00-4

2-(4-Bromophenoxy)acetohydrazide

Cat. No. B095197
CAS RN: 16738-00-4
M. Wt: 245.07 g/mol
InChI Key: RKZQWMLTVDXDGV-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromophenoxy)acetohydrazide" is a derivative of acetohydrazide, which is a class of compounds known for their potential biological activities. The bromophenol moiety in such compounds is of particular interest due to its bioactive properties. Research has been conducted on various bromophenol derivatives, including those with acetohydrazide groups, to explore their chemical and biological characteristics .

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of "2-(4-Methoxyphenoxy)acetohydrazide" was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Similarly, other related compounds, such as "2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates," were synthesized from 5-bromo-N'-(1-arylethylidene)-2-hydroxybenzohydrazides by refluxing with acetic anhydride .

Molecular Structure Analysis

The molecular structure of bromophenol acetohydrazides is characterized by the presence of hydrogen bonds and π-π interactions, which stabilize their crystal structures. For example, the crystal structure of a related compound, "2′-[(5-Bromo-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide ethyl acetate solvate," features hydrogen bonds forming a linear chain, with the acetohydrazide oxygen atom serving as an acceptor to the amide and amino groups . The N-N bond length in "2-(4-Methoxyphenoxy)acetohydrazide" suggests some degree of electronic delocalization within the molecule .

Chemical Reactions Analysis

The chemical reactivity of bromophenol acetohydrazides can be inferred from their interactions with other molecules. For instance, the oxovanadium complex derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide showed significant urease inhibitory activity, indicating the potential for such compounds to participate in enzyme inhibition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol acetohydrazides are influenced by their molecular structures. The presence of bromine and the acetohydrazide group contributes to their bioactivity. The synthesized compounds exhibit strong antioxidant activities, as demonstrated by various bioanalytical assays, and also show inhibitory actions against metabolic enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes . The urease inhibitory activities of related compounds have been quantified, with IC50 values indicating strong inhibition .

Scientific Research Applications

  • Antimicrobial Properties: 2-(4-Bromophenoxy)acetohydrazide is a precursor in synthesizing Schiff bases and Thiazolidinone derivatives with notable antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).

  • Nonlinear Optical Applications: Hydrazones derived from 2-(4-Bromophenoxy)acetohydrazide exhibit potential for optical device applications, such as optical limiters and optical switches, due to their two-photon absorption properties (Naseema et al., 2010).

  • Synthesis of Novel Compounds: Its use in synthesizing new imines and thiazolidinones with antimicrobial properties is demonstrated (Fuloria, Singh, Yar, & Ali, 2009).

  • Anticonvulsant Activity: Derivatives of 2-(4-Bromophenoxy)acetohydrazide have been found effective in anticonvulsant screening, suggesting potential applications in epilepsy treatment (Kumar et al., 2011).

  • Analgesic and Anti-inflammatory Activities: Cyclization of 2-(4-Bromophenoxy)acetohydrazide produces novel oxadiazole derivatives with significant analgesic and anti-inflammatory effects (Dewangan et al., 2015).

  • Antileishmanial Activity: New analogues of 2-(4-Bromophenoxy)acetohydrazide have shown promising antileishmanial activity, indicating potential in leishmaniasis treatment (Ahsan et al., 2016).

  • Anticancer Properties: Studies have investigated the anticancer properties of 2-(4-Bromophenoxy)acetohydrazide derivatives, revealing potential applications in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

  • Corrosion Inhibition: The compound has been studied as a corrosion inhibitor for metals like galvanized steel and stainless steel in acidic solutions (Gaber, 2021).

Safety And Hazards

2-(4-Bromophenoxy)acetohydrazide is classified as an irritant . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-(4-bromophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZQWMLTVDXDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351136
Record name 2-(4-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)acetohydrazide

CAS RN

16738-00-4
Record name 2-(4-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (4-bromophenoxy)acetic acid (1.0 g, 4.3 mmol) in THF (15 mL) was added N,N-Carbonyldiimidazole (0.84 g, 5.2 mmol). After refluxing for 2 hours, hydrazine (0.6 g, 20 mmol) was added to the reaction mixture slowly with a syringe at 0° C. The reaction mixture was allowed to warm to room temperature slowly and then concentrated to yield the desired product as a white solid. LCMS calculated for C8H10BrN2O2 (M+H): 245.0. found: 244.9, 246.9.
Quantity
1 g
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reactant
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0.84 g
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reactant
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15 mL
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0.6 g
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SG Nadagouda, S Pawar… - Indian Journal of …, 2013 - hero.epa.gov
4-Bromophenoxy acetic acid 2 was prepared by the condensation of 4-bromo phenol with monochloroacetic acid. Compound 2 when refluxed with ethanol in the presence of HCl gas …
Number of citations: 1 hero.epa.gov
MN MOUSA - Hacettepe Journal of Biology and Chemistry, 2017 - dergipark.org.tr
Aseries of 4H-1,2,4-triazole-5- 4-Bromophenoxymethyl - 3- 4-substitutedBenzyl sulfide derivative 6a-6g were designed and prepared. The structures have been confirmed using FT-IR …
Number of citations: 8 dergipark.org.tr
G Özzeybek, T Borahan, M Nesterkina… - Analytical …, 2021 - Taylor & Francis
A simple and rapid analytical method was developed for the determination of copper in air conditioner effluent at trace levels by slotted quartz tube – flame atomic absorption …
Number of citations: 3 www.tandfonline.com
M Jyothi, A Sherapura, HA Khamees… - Journal of Molecular …, 2022 - Elsevier
Ascites malignancy is a frequent cause of morbidity and presents significant management problems which occur in many cancers. Angiogenesis plays a major role in the prognosis of …
Number of citations: 5 www.sciencedirect.com
MN Mousa - Biological Forum–An International Journal, 2016 - researchgate.net
In the last years, 1, 2, 4-triazole has get a growing attention due to its synthetic and biological effects. It represent one of the most important biologically active heterocyclic products (…
Number of citations: 1 www.researchgate.net
UA More, SD Joshi, TM Aminabhavi, AK Gadad… - European journal of …, 2014 - Elsevier
In order to develop a lead antimycobacterium tuberculosis compound, a series of 52, novel pyrrole hydrazine derivatives have been synthesized and screened which target the …
Number of citations: 44 www.sciencedirect.com

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